6-Propyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Propyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by a propyl group attached to the naphthalene ring, which is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3,4-dihydronaphthalen-2(1H)-one typically involves the hydrogenation of a naphthalene derivative. One common method is the catalytic hydrogenation of 6-propylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and scalability. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of 6-propyl-2-naphthoic acid.
Reduction: Formation of 6-propyltetralin.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Propyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Ethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Butyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Propyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and butyl analogs. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
37436-26-3 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-propyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H16O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
SCNOIYTXAIAYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CC(=O)CC2)C=C1 |
Origin of Product |
United States |
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